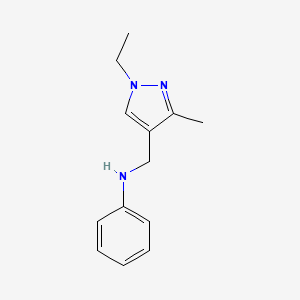![molecular formula C17H20N6 B2956023 1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 313224-30-5](/img/structure/B2956023.png)
1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpiperazines, which are compounds containing a phenylpiperazine skeleton, consisting of a piperazine bound to a phenyl group .
Synthesis Analysis
While specific synthesis methods for “1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” were not found, similar compounds have been synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Applications De Recherche Scientifique
Electro-Optic Device Fabrication
The compound has been utilized in the synthesis of organic non-linear optical (NLO) crystals, which are crucial for electro-optic device applications. These devices are integral in photonics, electro-optic modulation, frequency mixing, optical switching, and optical data storage. The material synthesized from this compound exhibits low dielectric constant and loss, indicating fewer defects and high quality, which is advantageous for electro-optic device fabrication .
Anticancer Activity
Derivatives of this compound have been designed and synthesized to study their ability to induce apoptosis and inhibit tubulin polymerization. These processes are essential in cancer treatment as they can prevent the growth and division of cancer cells. Specifically, certain derivatives have shown significant cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drugs .
Boronate Ester Stability Analysis
This compound serves as a model in the study of the stability of boronate esters. Understanding the stability of these esters is important for their application in different alcohols using LCMS techniques. This research can contribute to the development of new methods in synthetic chemistry and drug design .
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidine derivatives, including those related to the compound , have been synthesized and tested for antibacterial activity against various bacterial strains. Some derivatives have shown higher antibacterial activity than standard drugs, indicating their potential as new antibacterial agents .
Orientations Futures
The future directions for “1-benzyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine” and similar compounds include further development as multi-targeted kinase inhibitors with enhanced potency . They offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in cell signaling and growth.
Mode of Action
It is suggested that it may interact with its targets, possibly tyrosine kinases, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to induce apoptosis and inhibit tubulin polymerization , which are key processes in cell division and growth.
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells , suggesting potential cytotoxic effects.
Propriétés
IUPAC Name |
1-benzyl-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-21-7-9-22(10-8-21)16-15-11-20-23(17(15)19-13-18-16)12-14-5-3-2-4-6-14/h2-6,11,13H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDSBHHNYIGKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

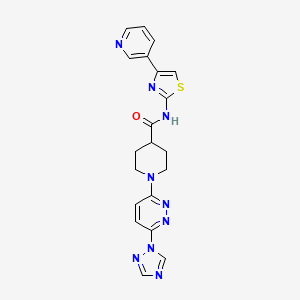
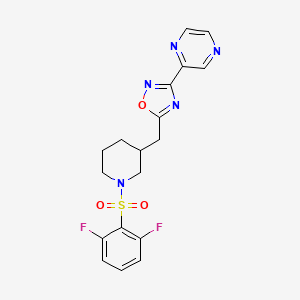
![4-chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B2955943.png)
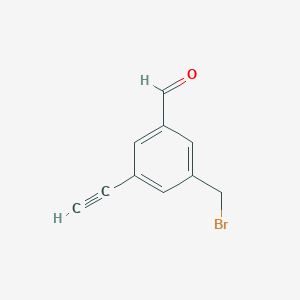
![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)
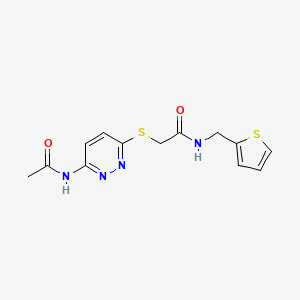
![3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B2955955.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2955957.png)
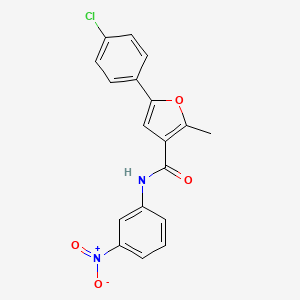
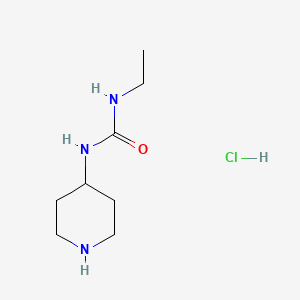
![2-(Difluoromethyl)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2955960.png)
![Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate](/img/structure/B2955961.png)
![Tert-butyl 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2955962.png)
